Bis(diethoxyphosphoryl)ethane

Description

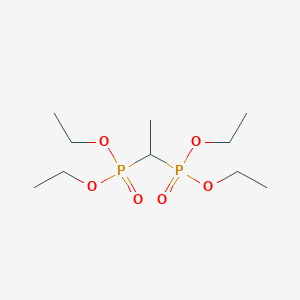

Bis(diethoxyphosphoryl)ethane, with the systematic name 1,2-bis(diethoxyphosphoryl)ethane, is an organophosphorus compound characterized by two diethoxyphosphoryl [(EtO)₂P(O)-] groups attached to an ethane backbone. Its molecular formula is C₁₀H₂₄O₆P₂, and it exhibits a molecular weight of 350.23 g/mol. This compound is structurally defined by its phosphoryl (P=O) groups, which confer strong electron-withdrawing properties, and ethoxy substituents, which contribute to its steric bulk and solubility in organic solvents.

This compound is primarily utilized in coordination chemistry and catalysis. Its phosphoryl groups can act as Lewis bases, enabling interactions with transition metals. However, its applications are less explored compared to its phosphine-based analogs, such as 1,2-bis(diphenylphosphino)ethane (dppe), due to differences in electronic and steric profiles .

Properties

CAS No. |

1779-28-8 |

|---|---|

Molecular Formula |

C10H24O6P2 |

Molecular Weight |

302.24 g/mol |

IUPAC Name |

1,1-bis(diethoxyphosphoryl)ethane |

InChI |

InChI=1S/C10H24O6P2/c1-6-13-17(11,14-7-2)10(5)18(12,15-8-3)16-9-4/h10H,6-9H2,1-5H3 |

InChI Key |

GLBYWZQBFIWDCZ-UHFFFAOYSA-N |

Canonical SMILES |

CCOP(=O)(C(C)P(=O)(OCC)OCC)OCC |

Origin of Product |

United States |

Comparison with Similar Compounds

Bis(diethoxyphosphoryl)ethane vs. 1,2-Bis(diphenylphosphino)ethane (dppe)

- Structure :

- Electronic Properties: The phosphoryl groups in this compound are electron-withdrawing, reducing the electron density at phosphorus compared to dppe’s electron-rich phosphine centers. This difference significantly impacts their coordination behavior, with dppe being a stronger σ-donor ligand .

This compound vs. 1,2-Bis(dimethylphosphino)ethane (dmpe)

- Oxidation State :

Comparison with Other Phosphoryl Derivatives

1,2-Bis(dimethoxyphosphoryl)benzene

Tetraethyl (Dibromomethylene)bisphosphonate

- Functional Groups :

Chiral Phosphine Ligands: BisP* and MiniPHOS

- Chirality: this compound is achiral, whereas ligands like (S,S)-1,2-bis(tert-butylmethylphosphino)ethane (BisP*) and MiniPHOS are P-chiral, enabling high enantioselectivity in asymmetric hydrogenation .

- Steric Tuning :

Catalytic Performance

- Rhodium Complexes: dppe forms stable rhodium complexes for hydrogenation, but this compound’s weaker σ-donor ability may result in less efficient catalytic cycles .

- Tungsten and Molybdenum Complexes :

Data Tables

| Compound | Molecular Formula | Molecular Weight (g/mol) | Key Substituents | Oxidation State (P) | Applications |

|---|---|---|---|---|---|

| This compound | C₁₀H₂₄O₆P₂ | 350.23 | Ethoxy (EtO) | +5 | Coordination chemistry |

| 1,2-Bis(diphenylphosphino)ethane (dppe) | C₂₆H₂₄P₂ | 398.43 | Phenyl (Ph) | +3 | Catalysis, hydrogenation |

| 1,2-Bis(dimethylphosphino)ethane (dmpe) | C₆H₁₆P₂ | 150.14 | Methyl (Me) | +3 | Ligand in transition metal complexes |

| 1,2-Bis(dimethoxyphosphoryl)benzene | C₁₄H₁₆O₆P₂ | 342.21 | Methoxy (MeO), Benzene | +5 | Specialty synthesis |

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.